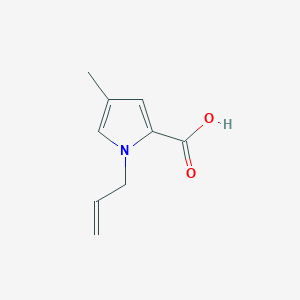
1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an allyl group at the nitrogen atom and a methyl group at the fourth position of the pyrrole ring, along with a carboxylic acid group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the nitrogen atom of the pyrrole ring.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methyl halide reacts with the pyrrole ring in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrrole ring reacts with carbon dioxide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature, solvent).
Major Products:
Oxidation Products: Pyrrole-2-carboxylic acid derivatives.
Reduction Products: Pyrrole-2-methanol or pyrrole-2-aldehyde.
Substitution Products: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and design.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Allyl-4-methyl-1h-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
1-Allyl-1h-pyrrole-2-carboxylic acid: Lacks the methyl group at the fourth position.
4-Methyl-1h-pyrrole-2-carboxylic acid: Lacks the allyl group at the nitrogen atom.
1-Allyl-4-methyl-1h-pyrrole-3-carboxylic acid: Has the carboxylic acid group at the third position instead of the second.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
397329-68-9 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
4-methyl-1-prop-2-enylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c1-3-4-10-6-7(2)5-8(10)9(11)12/h3,5-6H,1,4H2,2H3,(H,11,12) |
Clé InChI |
AMLYYHSFGDHBFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=C1)C(=O)O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



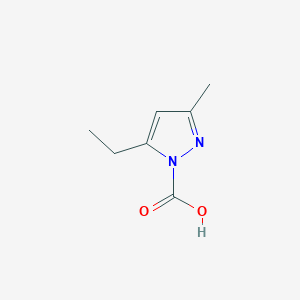
![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
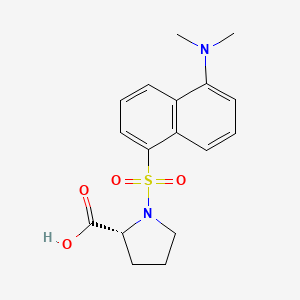
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)

![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)

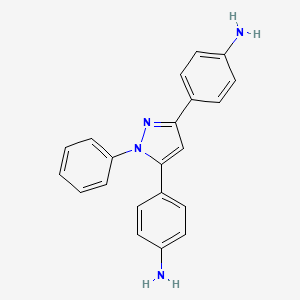
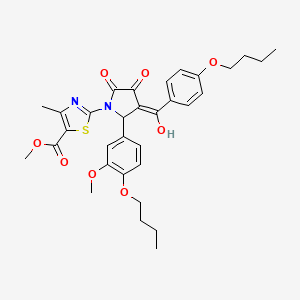

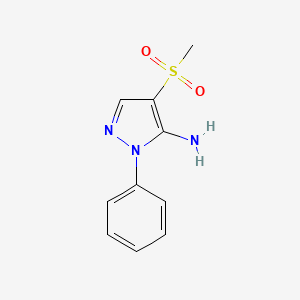

![6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone](/img/structure/B12880185.png)
